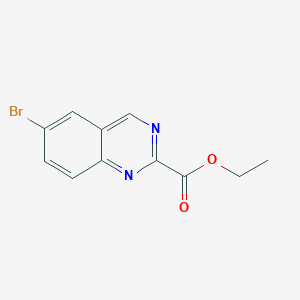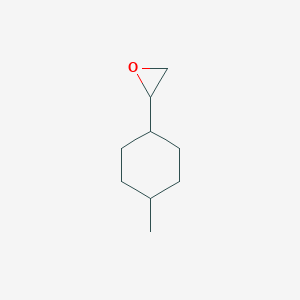
2-(4-Methylcyclohexyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom bonded to two adjacent carbon atoms. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or other oxidizing agents. The choice of method depends on the desired scale, cost, and specific application of the oxirane compound.
Types of Reactions:
Ring-Opening Reactions: Oxiranes undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. .
Oxidation and Reduction: Oxiranes can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Oxiranes can undergo substitution reactions where the oxirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Peracids (e.g., MCPBA).
Reducing Agents: Lithium aluminum hydride.
Major Products Formed:
β-Hydroxypropyl Esters: Formed from the reaction of oxiranes with carboxylic acids.
Diols: Formed from the oxidation of oxiranes.
Alcohols: Formed from the reduction of oxiranes.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylcyclohexyl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Methylcyclohexyl)oxirane involves the ring-opening of the oxirane ring by nucleophiles. This reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. The oxirane ring is highly strained, making it a reactive electrophile that readily undergoes nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene Oxide: Another oxirane compound with a similar structure but different substituents.
Styrene Oxide: An oxirane with a phenyl group, used in similar applications.
Propylene Oxide: A simpler oxirane used in the production of polyurethanes and other polymers.
Uniqueness: 2-(4-Methylcyclohexyl)oxirane is unique due to its specific substituent, the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other oxiranes may not be as effective .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)oxirane |
InChI |
InChI=1S/C9H16O/c1-7-2-4-8(5-3-7)9-6-10-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
VAARQPOTUNNGOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


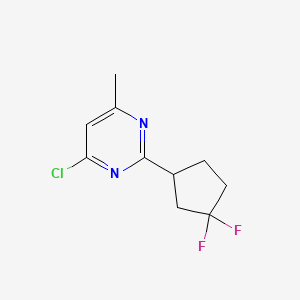
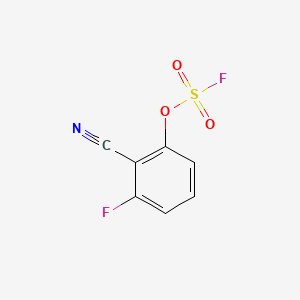
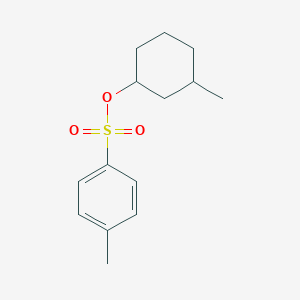
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
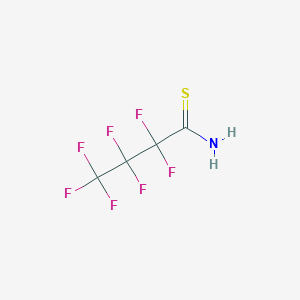
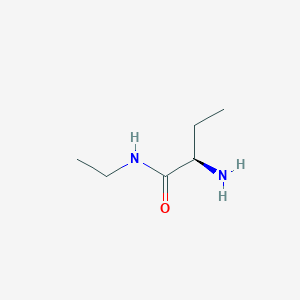
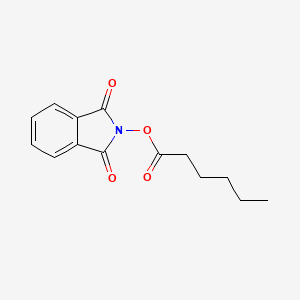
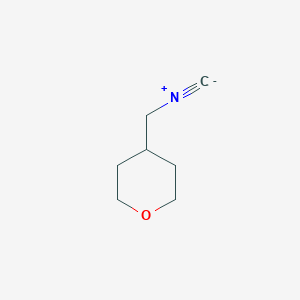
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
